molecular formula C23H17NO4S B11711173 [4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate CAS No. 5228-09-1

[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate

Cat. No.: B11711173
CAS No.: 5228-09-1
M. Wt: 403.5 g/mol
InChI Key: LUPWZLAVQUPVGL-UHFFFAOYSA-N
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Description

[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate is an organic compound that features a naphthalene sulfonyl group attached to a phenyl benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-aminophenyl benzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfonyl group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate is unique due to its specific combination of naphthalene sulfonyl and phenyl benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

5228-09-1

Molecular Formula

C23H17NO4S

Molecular Weight

403.5 g/mol

IUPAC Name

[4-(naphthalen-2-ylsulfonylamino)phenyl] benzoate

InChI

InChI=1S/C23H17NO4S/c25-23(18-7-2-1-3-8-18)28-21-13-11-20(12-14-21)24-29(26,27)22-15-10-17-6-4-5-9-19(17)16-22/h1-16,24H

InChI Key

LUPWZLAVQUPVGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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